Potassium 2-(dimethylamino)pent-4-enoate
CAS No.: 2137514-64-6
Cat. No.: VC6148463
Molecular Formula: C7H12KNO2
Molecular Weight: 181.276
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137514-64-6 |
|---|---|
| Molecular Formula | C7H12KNO2 |
| Molecular Weight | 181.276 |
| IUPAC Name | potassium;2-(dimethylamino)pent-4-enoate |
| Standard InChI | InChI=1S/C7H13NO2.K/c1-4-5-6(7(9)10)8(2)3;/h4,6H,1,5H2,2-3H3,(H,9,10);/q;+1/p-1 |
| Standard InChI Key | WQGORIGXWIHVBQ-UHFFFAOYSA-M |
| SMILES | CN(C)C(CC=C)C(=O)[O-].[K+] |
Introduction
Molecular Architecture and Structural Features
Potassium 2-(dimethylamino)pent-4-enoate belongs to the class of α-amino carboxylic acids, characterized by the presence of a dimethylamino group at the C2 position and a pent-4-enoate moiety. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 155.18 g/mol (calculated from ). The compound’s structure is defined by the following key features:
Stereoelectronic Configuration
The SMILES notation (CN(C)C(CC=C)C(=O)O) reveals a conjugated system where the dimethylamino group (-N(CH₃)₂) is adjacent to the carboxylic acid group, separated by a three-carbon chain containing a double bond at the 4-position . This arrangement creates a planar geometry around the double bond, facilitating resonance stabilization. The InChIKey (BBNCGVJMVZHEFU-UHFFFAOYSA-N) further confirms the compound’s unique stereochemical identity .
Predicted Collision Cross Section (CCS)
Collision cross-sectional data, derived via ion mobility spectrometry, provide insights into the compound’s gas-phase conformation (Table 1). The [M+H]+ adduct (m/z 144.10192) exhibits a CCS of 132.2 Ų, suggesting a compact structure stabilized by intramolecular hydrogen bonding between the amino and carboxylate groups .
Table 1: Predicted Collision Cross Sections for Potassium 2-(Dimethylamino)pent-4-enoate Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 144.10192 | 132.2 |
| [M+Na]+ | 166.08386 | 140.3 |
| [M+NH₄]+ | 161.12846 | 138.8 |
| [M-H]- | 142.08736 | 130.8 |
Synthetic Pathways and Mechanistic Considerations
-Sigmatropic Rearrangement
The synthesis of α-hydroxy half-esters via -Wittig rearrangement, as demonstrated by Beutler et al. , offers a plausible template. Substituting the malonic ester precursor with a dimethylamino-bearing substrate could yield the target compound. For instance, calcium(II)-catalyzed rearrangement of a propargyl ether precursor, followed by enzymatic hydrolysis using pig liver esterase (PLE), may introduce the carboxylate group (Figure 1A) .
Enzymatic Desymmetrization
Enzymatic hydrolysis of symmetric intermediates, as reported for malonic esters , could be adapted to resolve racemic mixtures of dimethylamino-pentenoic acid derivatives. PLE’s broad substrate tolerance supports its use in stereoselective hydrolysis, potentially affording enantiomerically enriched Potassium 2-(dimethylamino)pent-4-enoate (Figure 1B) .
Figure 1: Hypothetical Synthetic Routes
(A) -Wittig rearrangement followed by PLE-mediated hydrolysis.
(B) Enzymatic desymmetrization of a prochiral diester intermediate.
Physicochemical and Spectroscopic Properties
Acid-Base Behavior
The compound exists as a zwitterion at physiological pH, with the dimethylamino group (pKa ≈ 10.5) protonated and the carboxylate group (pKa ≈ 4.5) deprotonated. This duality enhances solubility in polar solvents while enabling membrane permeability in its neutral form.
Spectroscopic Signatures
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¹H NMR: Expected signals include a triplet for the allylic protons (δ 5.2–5.3 ppm), a singlet for the N(CH₃)₂ group (δ 2.2–2.3 ppm), and a downfield-shifted carboxylate proton (δ 12–13 ppm) .
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IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (C=O) and 1640 cm⁻¹ (C=C) confirm the presence of the conjugated system .
Challenges and Future Directions
Despite its structural intrigue, Potassium 2-(dimethylamino)pent-4-enoate remains underexplored. Key research priorities include:
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Synthetic Optimization: Developing enantioselective routes using asymmetric catalysis .
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Biological Profiling: Screening against protease targets (e.g., HIV-1, H-PGDS) to validate inhibitory potential .
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Computational Modeling: Molecular dynamics simulations to predict binding modes in enzyme cavities .
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